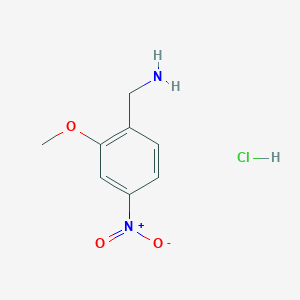
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 2-position and a nitro group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroanisole.
Reduction: The nitro group in 2-methoxy-4-nitroanisole is reduced to an amine group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid, yielding 2-methoxy-4-nitroaniline.
Formylation: The amine group in 2-methoxy-4-nitroaniline is then formylated using formaldehyde to produce (2-Methoxy-4-nitrophenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Hydroxy-4-nitrophenylmethanaminehydrochloride.
Reduction: 2-Methoxy-4-aminophenylmethanaminehydrochloride.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanaminehydrochloride: Similar structure but with different substitution pattern.
(2-Methoxy-5-nitrophenyl)methanaminehydrochloride: Another isomer with the nitro group at the 5-position.
(2-Methoxy-4-nitrophenyl)ethanaminehydrochloride: Similar compound with an ethylamine group instead of methanamine.
Uniqueness
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H11ClN2O3 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
(2-methoxy-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-4-7(10(11)12)3-2-6(8)5-9;/h2-4H,5,9H2,1H3;1H |
Clave InChI |
QUHKROKJAHOQIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


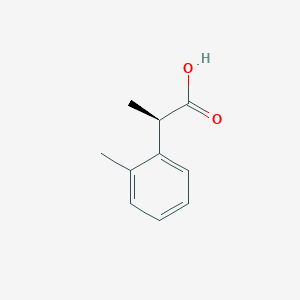

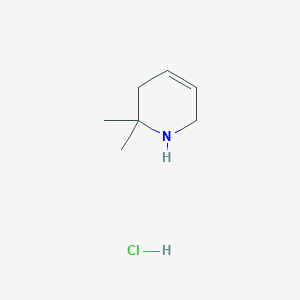
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
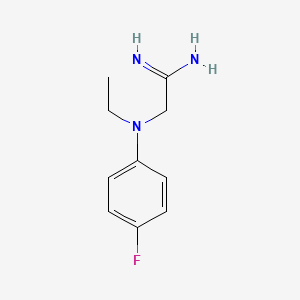

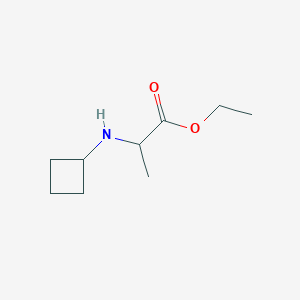
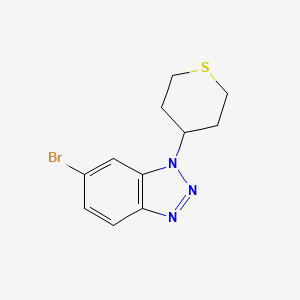
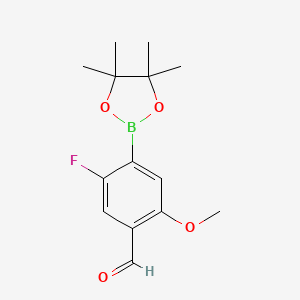
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
